3-[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
“3-[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one” is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine core. Common synthetic routes include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethylamino and methoxy groups via nucleophilic substitution reactions.
Ring Closure: Formation of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin ring through intramolecular cyclization.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of advanced materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases.
Industry
Agriculture: Use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers for enhanced properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved may include:
Binding to Active Sites: Inhibition of enzyme activity by binding to active sites.
Receptor Modulation: Interaction with receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands to disrupt replication or transcription.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazine: A simpler triazine derivative with different functional groups.
Hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin: A related compound with a similar ring structure but lacking the triazine moiety.
Uniqueness
The unique combination of the triazine ring and the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N6O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
11-[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C17H22N6O2/c1-3-18-15-19-16(21-17(20-15)25-2)22-8-11-7-12(10-22)13-5-4-6-14(24)23(13)9-11/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,19,20,21) |
InChI Key |
KDBVTAKAPQQXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Origin of Product |
United States |
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